

# gabapentin PBPK modeling pediatric populations

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Gabapentin

CAS No.: 60142-96-3

Cat. No.: S528627

[Get Quote](#)

## Gabapentin PBPK Properties and Model Inputs

A PBPK model for **gabapentin** requires accurate parameterization of its physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table consolidates the critical parameters used in a recently published and validated model [1] [2].

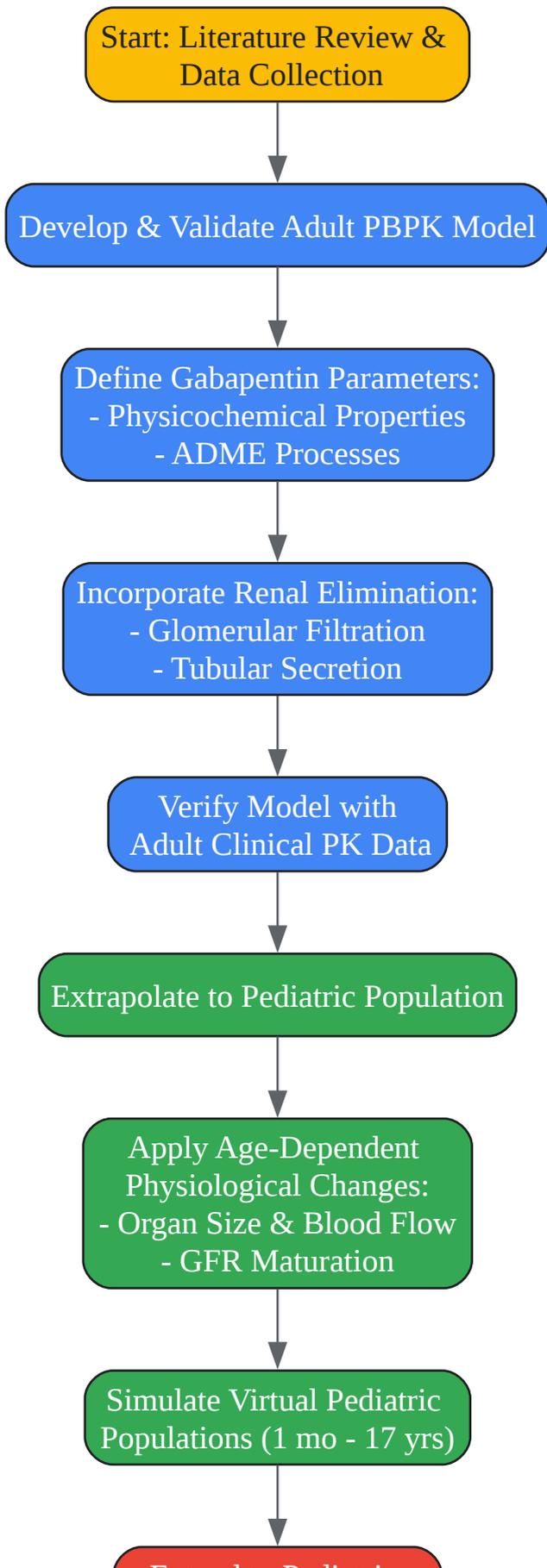
Table 1: Key Parameters for a Gabapentin PBPK Model [2]

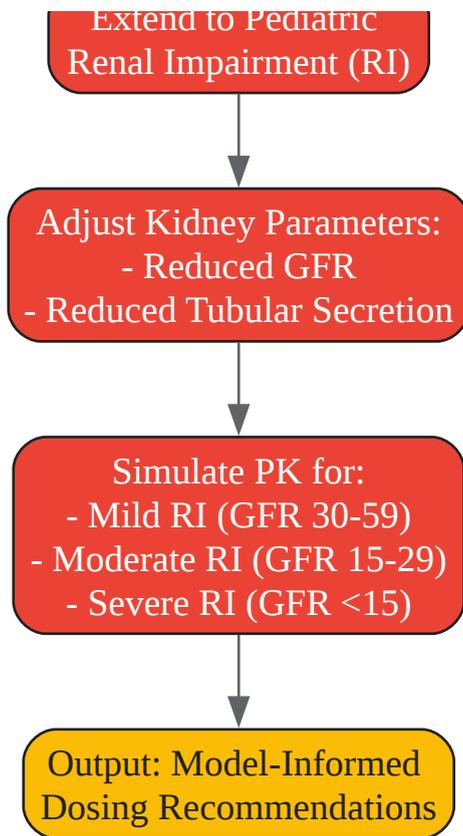
Parameter	Value	Source / Note
MW (g/mol)	171.24	DrugBank
logP	-1.9 to 1.25	DrugBank; final estimate was -1.9 [2]
pKa (acid)	4.63	ChemAxon
pKa (basic)	9.91	ChemAxon
Solubility at pH 7 (mg/mL)	4.34 - 100	DrugBank

Parameter	Value	Source / Note
Fraction Unbound (fup)	0.91 - 0.67	DrugBank
Blood-to-Plasma Ratio	0.97	DrugBank
Renal Clearance (CLrenal)	3.2 mL/min/kg	Identified via parameter estimation
GFR Filtration	1	Parameter Identification
Tubular Secretion (TSspec)	0.74 /min	Parameter Identification; critical for accurate RI modeling
Key Transporters	System L-amino acid transporter (LAT) [3]	Responsible for saturable absorption and brain uptake.

## PBPK Model Development Workflow

The development of a pediatric PBPK model for **gabapentin** typically follows a "top-down" strategy, where a model validated in adults is extrapolated to pediatric populations by accounting for developmental physiology [2] [4]. The workflow for this approach is outlined below.





[Click to download full resolution via product page](#)

*Model development and extrapolation workflow.*

## Phase 1: Adult Model Development & Validation

The initial step involves building a robust model for healthy adults, which serves as the foundation for all further extrapolations [2].

- **Software & Tools:** The model can be developed using whole-body PBPK platforms like **PK-Sim** (version 9.0 or newer). Clinical PK data from literature can be digitized using tools like GetData Graph Digitizer [2].
- **Parameter Identification:** Key renal elimination parameters ( $CL_{renal}$ ,  $TS_{spec}$ ) are estimated by fitting the model to observed clinical plasma concentration-time data using parameter identification algorithms within the software [2].
- **Model Verification:** The adult model must be verified by simulating single and multiple-dose regimens (e.g., 300 mg - 1800 mg) across different dosing frequencies (qd, bid, tid) and comparing the predictions to observed data. A common acceptance criterion is a geometric mean fold error (GMFE) of less than 2 [1] [2].

## Phase 2: Pediatric Extrapolation

Once the adult model is validated, it is scaled to children.

- **Physiology Replacement:** The adult physiology within the model is replaced with age-specific pediatric physiology. This utilizes built-in algorithms in software like PK-Sim that account for ontogeny in organ size, body composition, blood flow, and most critically, the maturation of **glomerular filtration rate (GFR)** [2] [4] [5].
- **Compound Parameters:** **Gabapentin**-specific parameters (e.g.,  $f_{up}$ , partition coefficients) are typically kept unchanged, assuming no age-dependent differences in these properties [2].
- **Model Evaluation:** The pediatric model's accuracy is evaluated by predicting PK parameters (AUC,  $C_{max}$ ) and plasma concentrations in virtual pediatric cohorts and comparing them to clinical data from studies in children [2].

## Phase 3: Incorporating Renal Impairment (RI)

The pediatric model is further extended to simulate children with renal impairment.

- **Adjusting Kidney Function:** For virtual pediatric patients with RI, kidney parameters are modified based on the degree of impairment (mild, moderate, severe). This involves reducing both the **glomerular filtration rate** and the **specific tubular secretion rate (TS<sub>spec</sub>)** [2].
- **Virtual Populations:** Simulations are run for virtual children under 12 years old with GFRs set to 30, 15, and 5 mL/min/1.73 m<sup>2</sup> to represent mild, moderate, and severe RI, respectively [2].

## Key Quantitative Findings from Pediatric PBPK Simulations

The application of the PBPK model revealed significant pharmacokinetic changes and informed the following dosing recommendations.

**Table 2: Model-Informed Dosing for Children <12 years with Renal Impairment [1] [2]**

Degree of Renal Impairment	GFR (mL/min/1.73 <sup>2</sup> )	Increase in AUC <sub>0-∞</sub> (vs. healthy)	Recommended Dosing Regimen
Mild	30 - 59	2.09-fold	Reduce frequency to <b>twice daily (bid)</b>
Moderate	15 - 29	3.30-fold	Reduce frequency to <b>once daily (qd)</b>
Severe	< 15	31.67-fold	Reduce frequency to <b>every other day (qod)</b> with an additional <b>50% dose reduction</b>

A critical finding from the PBPK simulations was that plasma concentrations and PK parameters were similar in children **under 3 years old** and those aged **3-12 years** with normal renal function [1]. This suggests that dosing can be primarily based on body weight and renal function, rather than age-based adjustments within this range, for children with normal kidneys.

## Technical Considerations for Model Credibility

- **Credibility and Limitations:** While PBPK modeling is a powerful tool, its predictions must be interpreted with an understanding of its limitations. The credibility of a pragmatic model depends heavily on the quality of the underlying adult compound file and the pediatric physiology model [4]. Key gaps, such as a lack of age-specific mass balance studies to confirm the relative contribution of eliminating pathways, can introduce uncertainty [4].
- **Platform Selection:** The Simcyp Simulator is an industry-standard platform that includes extensive libraries for developmental physiology and is recognized by multiple regulatory agencies, making it a strong choice for such modeling efforts [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Optimization of gabapentin dosage in pediatric patients with renal... [pubmed.ncbi.nlm.nih.gov]
2. Optimization of gabapentin dosage in pediatric patients ... [pmc.ncbi.nlm.nih.gov]
3. Gabapentinoids: pharmacokinetics, pharmacodynamics and ... [pmc.ncbi.nlm.nih.gov]
4. Physiologically Based Pharmacokinetic (PBPK) Model ... [pmc.ncbi.nlm.nih.gov]
5. Physiologically-based pharmacokinetic models for children [sciencedirect.com]
6. Simcyp® PBPK Simulator - Certara [certara.com]

To cite this document: Smolecule. [gabapentin PBPK modeling pediatric populations]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528627#gabapentin-pbpk-modeling-pediatric-populations>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)